8-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one is a quinazoline derivative that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 4th position on the quinazoline ring. The quinazoline core is a bicyclic structure consisting of fused benzene and pyrimidine rings, which is a common scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the bromination of a quinazoline precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline N-oxides or reduced quinazolines, respectively.
Scientific Research Applications
8-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3-bromophenyl)quinazolin-4-amine: Another quinazoline derivative with different substituents.
4-(Trifluoromethyl)quinazoline: Lacks the bromine atom but shares the trifluoromethyl group.
Uniqueness
8-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H4BrF3N2O |
---|---|
Molecular Weight |
293.04 g/mol |
IUPAC Name |
8-bromo-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-5-3-1-2-4-6(5)14-8(16)15-7(4)9(11,12)13/h1-3H,(H,14,15,16) |
InChI Key |
SXRIWNDKOMCLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N=C2C(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.